

Application Notes and Protocols for 4-Ethyloctane in Fuel Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyloctane**

Cat. No.: **B094392**

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These application notes provide a comprehensive overview of **4-ethyloctane**, a branched alkane with potential applications as a component in gasoline and other fuel formulations. This document outlines its physicochemical properties, and details standard experimental protocols for evaluating its performance characteristics as a fuel additive.

Introduction to 4-Ethyloctane in Fuel Science

4-Ethyloctane (C₁₀H₂₂) is a saturated hydrocarbon belonging to the decane isomer group.^[1] Its branched-chain structure is of significant interest in fuel research, as branching in alkanes generally leads to higher octane ratings, a critical measure of a fuel's ability to resist engine knock.^{[1][2]} Fuels with higher octane numbers are essential for modern high-compression spark-ignition engines, allowing for greater efficiency and power output.^[2] While extensive research exists on common gasoline components, specific data on **4-ethyloctane**'s performance metrics are less prevalent in publicly available literature. These notes aim to consolidate the known information and provide standardized protocols for its evaluation.

Physicochemical Properties of 4-Ethyloctane

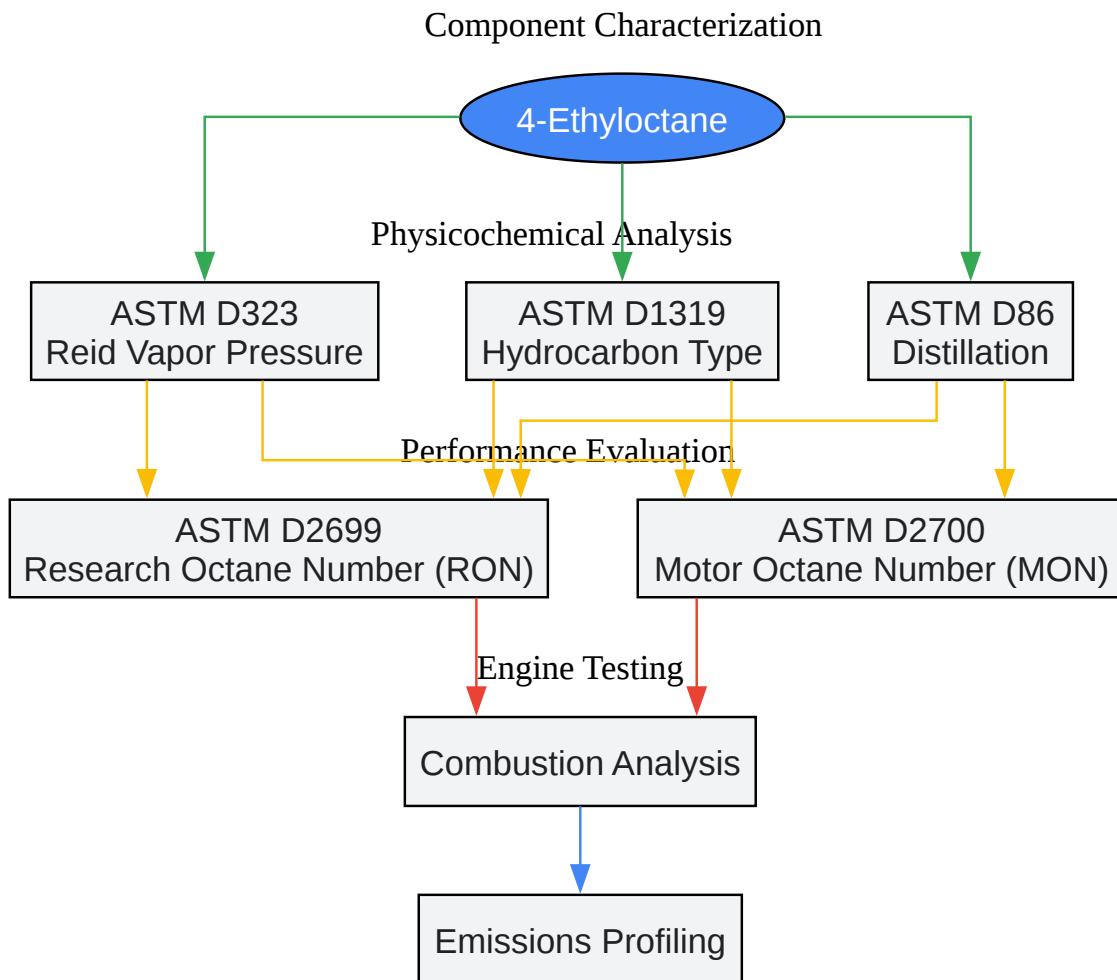
A summary of the key physical and chemical properties of **4-ethyloctane** is presented in the table below. These properties are crucial for understanding its behavior in fuel blends, including its volatility, energy content, and interaction with other fuel components.

Property	Value	Unit
Molecular Formula	C10H22	-
Molecular Weight	142.28	g/mol
Density	0.733	g/cm ³
Boiling Point	163.6	°C
Melting Point	-87.69	°C
Flash Point	36.5	°C
Water Solubility	75.36	µg/L
Heat of Combustion (Gross)	6778.33	kJ/mol
Heat of Combustion (Net)	6294.201	kJ/mol

Data sourced from various chemical databases.[\[3\]](#)[\[4\]](#)

Logical Relationship of Fuel Property Evaluation

The following diagram illustrates the logical workflow for evaluating a potential fuel component like **4-ethyloctane**. The process begins with determining its fundamental properties and progresses to performance testing in engine environments.

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Workflow for evaluating **4-ethyloctane** as a fuel component.

Experimental Protocols

The following sections detail the standardized American Society for Testing and Materials (ASTM) protocols for determining the key performance indicators of a gasoline component.

Protocol 1: Determination of Research Octane Number (RON)

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

Objective: To determine the anti-knock characteristics of a fuel under mild operating conditions.

Methodology:

- Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.
- Principle: The knocking intensity of the test fuel (**4-ethyloctane** or a blend containing it) is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).
- Procedure:
 - The CFR engine is operated under specified conditions (600 rpm engine speed, controlled intake air temperature and humidity).
 - The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel.
 - Reference fuel blends with known octane numbers are then tested, and the compression ratio is adjusted to achieve the same knock intensity.
 - The RON of the test fuel is the octane number of the PRF blend that matches its knock characteristics at the same compression ratio.
- Reporting: The Research Octane Number is reported as a whole number.

Protocol 2: Determination of Motor Octane Number (MON)

Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

Objective: To determine the anti-knock characteristics of a fuel under more severe operating conditions than the RON test.

Methodology:

- Apparatus: A standardized single-cylinder CFR engine, similar to the one used for RON testing.
- Principle: This method also compares the knocking tendency of the test fuel to that of PRFs.
- Procedure:
 - The CFR engine is operated at more severe conditions than the RON test, including a higher engine speed (900 rpm) and a higher intake mixture temperature.
 - The procedure of adjusting the compression ratio to match the knock intensity of the test fuel with that of PRF blends is followed, similar to the RON test.
- Reporting: The Motor Octane Number is reported as a whole number.

Protocol 3: Distillation of Petroleum Products

Standard: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure

Objective: To determine the boiling range characteristics of a fuel, which affects its volatility and engine performance.

Methodology:

- Apparatus: A laboratory batch distillation unit consisting of a distillation flask, condenser, and receiving cylinder.
- Procedure:
 - A 100 mL sample of the fuel is placed in the distillation flask.
 - The sample is heated, and the vapor is passed through the condenser.

- The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the Initial Boiling Point (IBP).
- The vapor temperature is recorded as the volume of condensate in the receiving cylinder increases.
- The temperature at which specific percentages of the sample have distilled (e.g., 10%, 50%, 90%) and the Final Boiling Point (FBP) are recorded.
- Reporting: The results are reported as a series of temperature readings corresponding to the percentage of fuel evaporated.

Protocol 4: Determination of Reid Vapor Pressure (RVP)

Standard: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method)

Objective: To measure the vapor pressure of a fuel at 37.8 °C (100 °F), which is an indication of its volatility and tendency to cause vapor lock.

Methodology:

- Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.
- Procedure:
 - The chilled sample is placed in the liquid chamber.
 - The liquid chamber is connected to the vapor chamber, and the apparatus is immersed in a water bath at 37.8 °C.
 - The apparatus is shaken periodically until a constant pressure reading is obtained on the gauge.
- Reporting: The Reid Vapor Pressure is reported in kilopascals (kPa) or pounds per square inch (psi).

Molecular Structure of 4-EthylOctane

The following diagram illustrates the chemical structure of **4-ethyloctane**.

Chemical structure of **4-ethyloctane**.

Combustion and Emission Characteristics (Qualitative)

While specific experimental data for **4-ethyloctane** is not readily available in the literature, general principles of fuel chemistry allow for a qualitative assessment. As a highly branched alkane, **4-ethyloctane** is expected to exhibit good anti-knock properties, making it a potentially valuable component for high-octane gasoline blends. Its combustion in a spark-ignition engine would produce carbon dioxide (CO₂), water (H₂O), and smaller amounts of regulated pollutants such as carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NO_x). The precise emission profile would depend on the engine operating conditions and the composition of the fuel blend in which it is used. It is hypothesized that its inclusion could allow for more advanced ignition timing, potentially leading to improved thermal efficiency and reduced CO₂ emissions per unit of work.

Conclusion

4-EthylOctane presents itself as a compound of interest for fuel research due to its branched structure, which is generally associated with favorable combustion properties in spark-ignition engines. The lack of specific, publicly available data on its octane rating, combustion, and emission characteristics highlights a research gap. The standardized protocols provided herein offer a clear pathway for the systematic evaluation of **4-ethyloctane** and other novel fuel components, enabling a comprehensive understanding of their potential to enhance fuel performance and reduce environmental impact. Further research is warranted to quantify the performance benefits of **4-ethyloctane** as a gasoline additive.

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